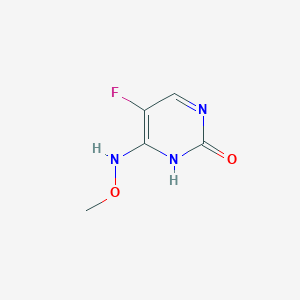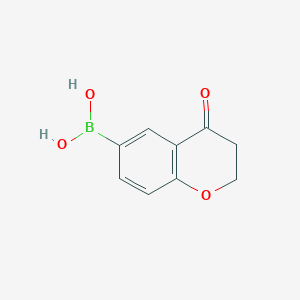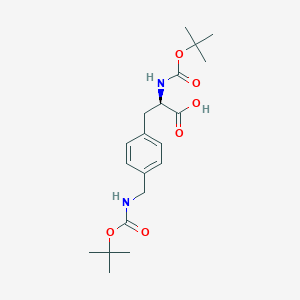
Boc-D-4-aminomethylphe(Boc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white solid that is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide . This compound is primarily used in peptide synthesis and solid-phase synthesis as a protecting group for amino and carboxyl groups to prevent unwanted side reactions during the synthesis process .
Métodos De Preparación
The preparation of Boc-D-4-aminomethylphe(Boc) typically involves the following steps :
Synthesis of Active Compound: D-phenylalanine is chemically synthesized to obtain the active compound.
Protection Reaction: A temporary Boc protecting group is reacted with the active compound to form Boc-D-4-aminomethylphe(Boc).
Purification: The product is purified through crystallization or column chromatography to obtain the pure compound.
Industrial production methods for Boc-D-4-aminomethylphe(Boc) involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Boc-D-4-aminomethylphe(Boc) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Boc-D-4-aminomethylphe(Boc) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Boc-D-4-aminomethylphe(Boc) involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine using di-tert-butyl dicarbonate, forming a stable carbamate that prevents unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Comparación Con Compuestos Similares
Boc-D-4-aminomethylphe(Boc) is unique in its ability to protect both amino and carboxyl groups during peptide synthesis. Similar compounds include:
Fmoc-D-4-aminomethylphe(Boc): Similar in structure but uses a different protecting group.
Cbz-D-4-aminomethylphe(Boc): Uses a carbobenzoxy group for protection, which is stable under different conditions.
Alloc-D-4-aminomethylphe(Boc): Uses an allyloxycarbonyl group for protection.
These compounds differ in their stability and the conditions required for deprotection, making Boc-D-4-aminomethylphe(Boc) a versatile choice for various synthetic applications .
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-12-14-9-7-13(8-10-14)11-15(16(23)24)22-18(26)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 |
Clave InChI |
STTRTNHPKHDOLC-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


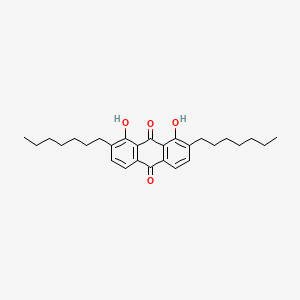
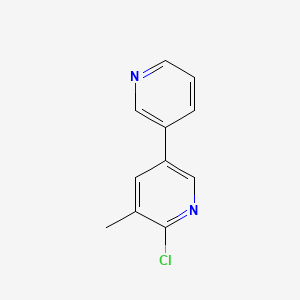
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
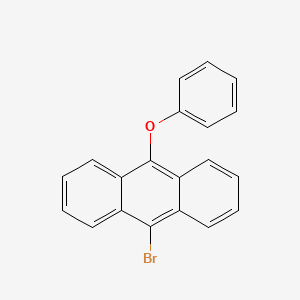
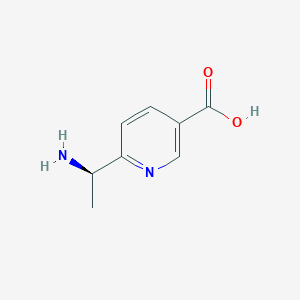
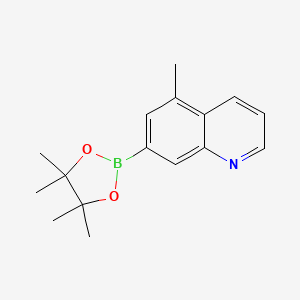

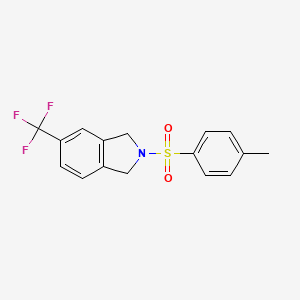

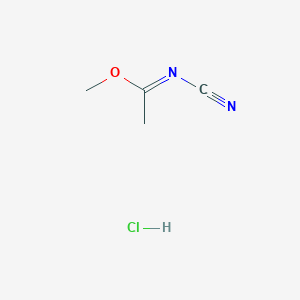
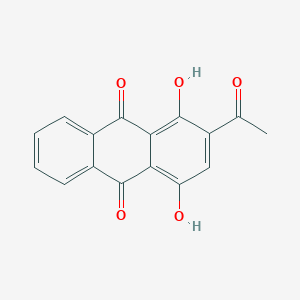
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
